molecular formula C12H18N4O3S B12127250 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate

4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate

Cat. No.: B12127250
M. Wt: 298.36 g/mol
InChI Key: GKOPFXFKPASEFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate typically involves the reaction of morpholine with a thiadiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques, such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine or thiadiazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the morpholine or thiadiazole rings.

Scientific Research Applications

4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate is unique due to its specific combination of morpholine, thiadiazole, and piperidine carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18N4O3S

Molecular Weight

298.36 g/mol

IUPAC Name

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate

InChI

InChI=1S/C12H18N4O3S/c17-12(16-4-2-1-3-5-16)19-11-10(13-20-14-11)15-6-8-18-9-7-15/h1-9H2

InChI Key

GKOPFXFKPASEFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)OC2=NSN=C2N3CCOCC3

Origin of Product

United States

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